molecular formula C13H18BrNO3S B6611262 (5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone CAS No. 2763751-26-2

(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone

Cat. No.: B6611262
CAS No.: 2763751-26-2
M. Wt: 348.26 g/mol
InChI Key: YQJSTTKVCZWPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone: . Its molecular formula is C13H18BrNO3S , and it has a molecular weight of 348.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 5-bromo-2-methoxyphenyl with oxan-4-ylmethylamine

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and controlled conditions to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, possibly using advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfanone group can be further oxidized under specific conditions.

  • Reduction: : The imino group can be reduced to an amine.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles can be used to substitute the bromine atom.

Major Products Formed

  • Oxidation: : Sulfonic acid derivatives.

  • Reduction: : Amines.

  • Substitution: : Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its biological activity and potential use in drug discovery.

  • Medicine: : Studied for its therapeutic properties and potential use in treating diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfanone group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the bromine atom and the methoxy group. Similar compounds include:

  • 5-bromo-2-methoxyphenyl isocyanate

  • (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone

These compounds share similarities in their core structure but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-imino-(oxan-4-ylmethyl)-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-17-12-3-2-11(14)8-13(12)19(15,16)9-10-4-6-18-7-5-10/h2-3,8,10,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJSTTKVCZWPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.